molecular formula C12H11F3N4OS B11082220 6H-Imidazo[2,1-b]thiazol-5-one, 6-(5-methylpyridin-2-ylamino)-6-trifluoromethyl-2,3-dihydro-

6H-Imidazo[2,1-b]thiazol-5-one, 6-(5-methylpyridin-2-ylamino)-6-trifluoromethyl-2,3-dihydro-

Cat. No.: B11082220
M. Wt: 316.30 g/mol
InChI Key: NGIGZMMRXWQSRF-UHFFFAOYSA-N
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Description

6-[(5-METHYL-2-PYRIDYL)AMINO]-6-(TRIFLUOROMETHYL)-2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-5(6H)-ONE is a complex organic compound with the molecular formula C12H11F3N4OS This compound is characterized by its unique structure, which includes a trifluoromethyl group and a dihydroimidazo[2,1-b][1,3]thiazole ring system

Preparation Methods

The synthesis of 6-[(5-METHYL-2-PYRIDYL)AMINO]-6-(TRIFLUOROMETHYL)-2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-5(6H)-ONE involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The starting material, 5-methyl-2-pyridine, is reacted with appropriate reagents to introduce the amino group.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Cyclization: The intermediate compounds undergo cyclization to form the dihydroimidazo[2,1-b][1,3]thiazole ring system.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

6-[(5-METHYL-2-PYRIDYL)AMINO]-6-(TRIFLUOROMETHYL)-2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-5(6H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[(5-METHYL-2-PYRIDYL)AMINO]-6-(TRIFLUOROMETHYL)-2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-5(6H)-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-[(5-METHYL-2-PYRIDYL)AMINO]-6-(TRIFLUOROMETHYL)-2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-5(6H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-[(5-METHYL-2-PYRIDYL)AMINO]-6-(TRIFLUOROMETHYL)-2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-5(6H)-ONE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in specific functional groups or stereochemistry, which can influence their chemical properties and biological activities

Properties

Molecular Formula

C12H11F3N4OS

Molecular Weight

316.30 g/mol

IUPAC Name

6-[(5-methylpyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one

InChI

InChI=1S/C12H11F3N4OS/c1-7-2-3-8(16-6-7)17-11(12(13,14)15)9(20)19-4-5-21-10(19)18-11/h2-3,6H,4-5H2,1H3,(H,16,17)

InChI Key

NGIGZMMRXWQSRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC2(C(=O)N3CCSC3=N2)C(F)(F)F

Origin of Product

United States

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